2-Chloro-5-(1H-imidazol-4-yl)benzoic acid
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Overview
Description
2-Chloro-5-(1H-imidazol-4-yl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a chlorine atom and an imidazole ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both the chlorine atom and the imidazole ring imparts unique chemical properties that make it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1H-imidazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties.
Condensation Reactions: The carboxylic acid group can form esters and amides through condensation reactions.
Common Reagents and Conditions
Nickel Catalysts: Used in the cyclization of amido-nitriles.
Aryl Halides: Can be used as starting materials or intermediates.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed
Substituted Imidazoles: Resulting from substitution reactions.
Esters and Amides: Formed through condensation reactions involving the carboxylic acid group.
Scientific Research Applications
2-Chloro-5-(1H-imidazol-4-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1H-imidazol-4-yl)benzoic acid is not fully understood, but it is believed to involve interactions with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The chlorine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid
- N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide
Uniqueness
2-Chloro-5-(1H-imidazol-4-yl)benzoic acid is unique due to the specific positioning of the chlorine atom and the imidazole ring on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7ClN2O2 |
---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-chloro-5-(1H-imidazol-5-yl)benzoic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-2-1-6(3-7(8)10(14)15)9-4-12-5-13-9/h1-5H,(H,12,13)(H,14,15) |
InChI Key |
VXXXENRCFWMAGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN2)C(=O)O)Cl |
Origin of Product |
United States |
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